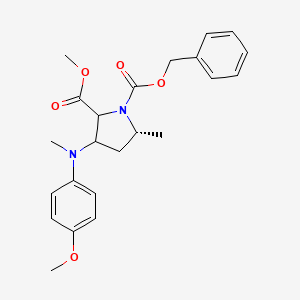
1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
The synthesis of 1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. Common synthetic routes may include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the benzyl, methyl, and methoxyphenyl groups through various organic reactions such as alkylation and acylation.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Analyse Chemischer Reaktionen
1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl 2-methyl (5R)-3-((4-methoxyphenyl)(methyl)amino)-5-methylpyrrolidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.
Benzyl-substituted compounds: Compounds with benzyl groups may exhibit similar chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can lead to distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C23H28N2O5 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
1-O-benzyl 2-O-methyl (5R)-3-(4-methoxy-N-methylanilino)-5-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C23H28N2O5/c1-16-14-20(24(2)18-10-12-19(28-3)13-11-18)21(22(26)29-4)25(16)23(27)30-15-17-8-6-5-7-9-17/h5-13,16,20-21H,14-15H2,1-4H3/t16-,20?,21?/m1/s1 |
InChI-Schlüssel |
RHYMHFWWSXQPJU-YMTQGWHGSA-N |
Isomerische SMILES |
C[C@@H]1CC(C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC)N(C)C3=CC=C(C=C3)OC |
Kanonische SMILES |
CC1CC(C(N1C(=O)OCC2=CC=CC=C2)C(=O)OC)N(C)C3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-Fluoro-5,8-dioxaspiro[3.4]octan-2-yl}methanamine](/img/structure/B13319353.png)
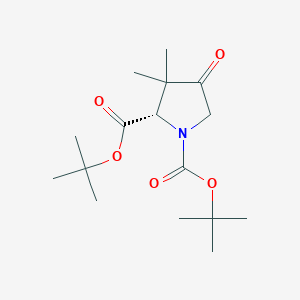
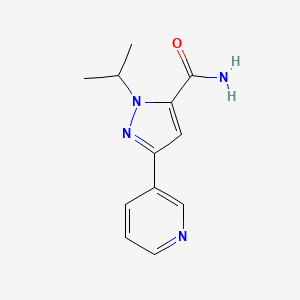
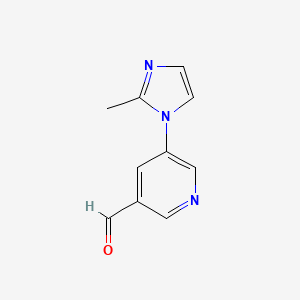
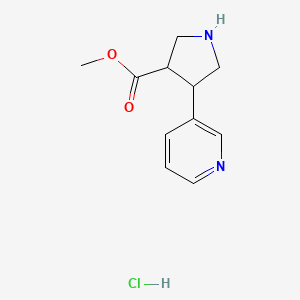
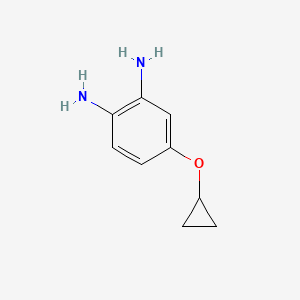


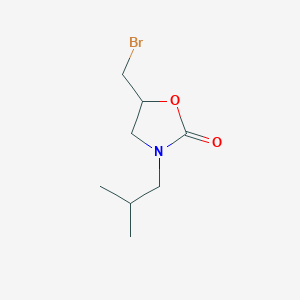
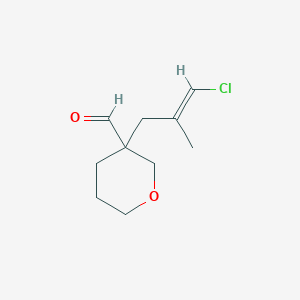
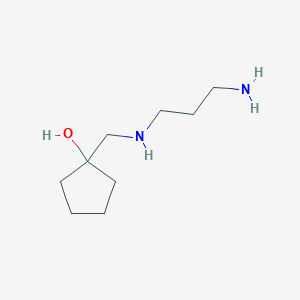
![2-[5-Amino-3-(2-methylcyclopropyl)-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13319439.png)

![N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide](/img/structure/B13319444.png)
